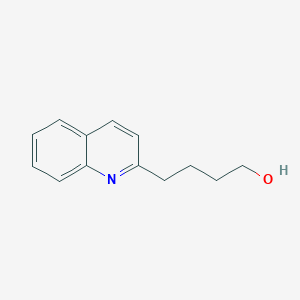

2-Quinolinebutanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-quinolin-2-ylbutan-1-ol |

InChI |

InChI=1S/C13H15NO/c15-10-4-3-6-12-9-8-11-5-1-2-7-13(11)14-12/h1-2,5,7-9,15H,3-4,6,10H2 |

InChI Key |

XEHDIOBCFZMGKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Quinolinebutanol and Its Analogues

Established Reaction Pathways for Quinoline (B57606) Core Formation

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be constructed through various synthetic strategies. These range from classical name reactions developed over a century ago to modern, highly efficient catalytic processes.

Classical Annulation Reactions (e.g., Friedländer Synthesis, Combes Quinoline Synthesis)

Classical annulation reactions remain fundamental to quinoline synthesis due to their reliability and the accessibility of starting materials. jk-sci.com

The Friedländer Synthesis , first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a ketone or aldehyde). jk-sci.comwikipedia.org The reaction can be catalyzed by either acids or bases, or even proceed without a catalyst at high temperatures. wikipedia.org For the synthesis of a precursor to 2-quinolinebutanol, a 2-aminoaryl aldehyde could be reacted with a ketone possessing a butanol or protected butanol moiety. The general mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Modern variations of this reaction include the use of ionic liquids or microwave irradiation to improve yields and reaction times, positioning it as a greener alternative. mdpi.com

The Combes Quinoline Synthesis provides a route to 2,4-substituted quinolines by condensing an aniline (B41778) with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org To synthesize a precursor for this compound, one could envision using an aniline and a β-diketone that incorporates the desired four-carbon chain. Modifications using polyphosphoric acid (PPA) have been shown to be effective as well. wikipedia.org

| Classical Annulation Reaction | Reactants | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Versatile for 2- and 3-substituted quinolines. Can be acid or base-catalyzed. wikipedia.orgmdpi.com |

| Combes Quinoline Synthesis | Aniline + β-Diketone | Yields 2,4-substituted quinolines. Requires strong acid catalysis. wikipedia.org |

Transition Metal-Catalyzed Cyclization Processes

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering high efficiency and broad substrate scope. researchgate.net Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and iron (Fe) have all been employed in various cyclization strategies. researchgate.netresearchgate.netacs.orgnih.govresearchgate.net

One common approach involves the coupling of 2-aminobenzyl alcohols with ketones or alcohols. For instance, a ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with a ketone can yield a quinoline derivative. jk-sci.com A dinuclear Ru(II) Schiff-base complex has been shown to catalyze the one-pot synthesis of quinolines from 2-nitrobenzyl alcohol and secondary alcohols, such as 2-butanol (B46777) and 2-heptanol, through an acceptorless dehydrogenative coupling process. acs.orgchemrxiv.org

Palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to introduce alkynyl groups that can subsequently participate in cyclization to form the quinoline ring. rsc.org Rhodium(III)-catalyzed C-H activation of imidamides and their subsequent coupling with cyclopropanols represents another modern route to 2-substituted quinolines. researchgate.net These methods often proceed under milder conditions than classical reactions and tolerate a wider variety of functional groups. nih.gov

| Catalyst Type | Example Reaction | Advantages |

| Ruthenium (Ru) | Oxidative cyclization of 2-aminobenzyl alcohol with ketones/alcohols. jk-sci.comacs.org | High efficiency, one-pot procedures. acs.org |

| Palladium (Pd) | Cyclization involving Sonogashira coupling precursors. rsc.org | Broad functional group tolerance. nih.gov |

| Rhodium (Rh) | C-H activation of imidamides and coupling with cyclopropanols. researchgate.net | Access to diverse 2-substituted quinolines. researchgate.net |

| Iron (Fe) | Dehydrogenative coupling of methyl-substituted N-heteroarenes with alcohols. mdpi.comresearchgate.net | Use of an inexpensive and abundant metal. researchgate.net |

Modern Eco-Friendly and Sustainable Synthetic Approaches for Quinolines

The principles of green chemistry have driven the development of more sustainable methods for quinoline synthesis. organic-chemistry.orgtorskal.com A significant advancement is the use of water as a solvent, which is both environmentally benign and can enhance reaction rates due to its high polarity. organic-chemistry.org For example, the Friedländer synthesis has been successfully performed in water at 70°C without any catalyst. organic-chemistry.org

The use of heterogeneous catalysts, such as zeolites, is another green approach. Zeolites can be easily recovered and reused, and they have been employed in the synthesis of quinolines from anilines and alcohols like propanol. rsc.orgrsc.org These reactions often occur in the gas phase in a fixed-bed flow-type reactor. rsc.org

Furthermore, the valorization of biomass, such as using glucose as an eco-friendly reductant in one-pot syntheses, represents a frontier in sustainable chemistry. d-nb.info The use of renewable resources and the reduction of hazardous waste are key advantages of these modern methods. mdpi.comrsc.orgmdpi.com

Strategic Introduction of the Butanol Side Chain

Once the quinoline core is formed, or using a precursor that can be cyclized, the next critical step is the introduction of the butanol side chain at the 2-position. This can be accomplished through several strategic methods.

Alkylation and Reduction Methods

Alkylation of a pre-functionalized quinoline is a direct approach. For instance, transition-metal-catalyzed C-H activation can be used to alkylate 2-methylquinoline (B7769805). Catalytic systems based on nickel, iron, and cobalt have been developed for the alkylation of methyl-substituted N-heteroarenes with various alcohols, including aliphatic ones. mdpi.com This would involve the reaction of 2-methylquinoline with a suitable three-carbon alcohol under catalytic conditions to form the desired butanol side chain.

A Grignard reaction offers a classic and reliable method for forming the carbon-carbon bond and the alcohol functionality in one synthetic sequence. libretexts.orgchemguide.co.ukyoutube.com The reaction of quinoline-2-carboxaldehyde with propylmagnesium bromide, followed by an acidic workup, would directly yield this compound. libretexts.org This method is advantageous for its high yield and predictability.

Alternatively, a precursor such as a 2-quinolinebutanoic acid or its corresponding ester can be reduced to form the primary alcohol of this compound. This functional group interconversion is a standard procedure in organic synthesis. slideshare.netyoutube.comimperial.ac.uk

| Method | Precursor | Reagents | Product |

| Grignard Reaction | Quinoline-2-carboxaldehyde | 1. Propylmagnesium bromide (CH₃CH₂CH₂MgBr) 2. H₃O⁺ | This compound |

| Reduction | 2-Quinolinebutanoic acid or ester | LiAlH₄ or other reducing agents | This compound |

| C-H Alkylation | 2-Methylquinoline | Propanol derivative + Transition-metal catalyst | This compound |

Functional Group Interconversions of Precursor Molecules

Functional group interconversion (FGI) is a broad strategy that allows for the transformation of one functional group into another, providing synthetic flexibility. slideshare.netyoutube.comimperial.ac.ukub.eduorganic-chemistry.org This is particularly useful when a desired functional group is not compatible with the reaction conditions used to form the quinoline core.

For example, a 2-chloroquinoline (B121035) derivative can serve as a versatile precursor. rsc.org The chloro group can be displaced by various nucleophiles. A multi-step sequence could involve the introduction of a four-carbon chain via a coupling reaction, followed by transformations to generate the hydroxyl group. For instance, a Sonogashira coupling of a 2-chloroquinoline with a protected butynol (B8639501) could be followed by reduction of the alkyne and deprotection of the alcohol.

Another FGI approach could start with a readily available quinoline derivative, such as one with a 2-cyano or 2-carboxy group. The cyano group can be reduced to an aminomethyl group, which can then be further elaborated. rsc.org A carboxylic acid can be converted to an acid chloride, which can then react with organometallic reagents or be reduced to the target alcohol. slideshare.netyoutube.com A common synthetic strategy involves a sequence of reactions, such as converting an aldehyde to a tertiary alcohol through a Grignard reaction, followed by oxidation to a ketone, and another Grignard reaction. masterorganicchemistry.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Related Derivatives

The synthesis of complex molecules like this compound hinges on the ability to control the chemical, regional, and spatial orientation of functional groups. Modern synthetic methods offer increasingly sophisticated tools to achieve this selectivity in quinoline synthesis.

Chemo- and Regioselectivity:

Achieving high chemo- and regioselectivity is crucial when constructing the quinoline core, especially to ensure substitution at the desired C2 position. A highly chemoselective domino reaction provides a metal-free approach to synthesize 2-substituted quinolines. organic-chemistry.orgresearchgate.net This method involves a condensation/aza-Prins cyclization/retro-aldol cascade between 2-alkenylanilines and β-dicarbonyl compounds, such as β-ketoesters, which act as masked C1 synthons through C-C bond cleavage. researchgate.net This strategy demonstrates excellent functional group tolerance. organic-chemistry.orgresearchgate.net

Another powerful strategy is the convergent two-component synthesis developed from α,β-unsaturated ketones and o-aminophenylboronic acid derivatives. acs.org This reaction is regiocomplementary to classic methods like the Skraup-Doebner-Von Miller synthesis and proceeds under basic conditions, avoiding the use of strong acids. The reaction of an o-aminophenylboronate with an α,β-unsaturated ketone leads to a 3,4-dihydroquinoline intermediate, which can be oxidized to the corresponding quinoline. This method's regioselectivity is determined by the structure of the enone, making it a predictable route for accessing 2-substituted quinolines. acs.org

Copper-catalyzed reactions also offer high regioselectivity. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines with promising chemo- and regioselectivity. organic-chemistry.orgorganic-chemistry.org Similarly, copper(II) triflate has been used to catalyze the combination of anilines, alkyne esters, and ketones to produce 2,4-disubstituted quinolines with exclusive regioselectivity. rsc.org

The table below summarizes various selective synthetic approaches applicable to 2-substituted quinolines.

| Method | Reactants | Catalyst/Reagent | Selectivity | Key Features |

| Domino Reaction organic-chemistry.orgresearchgate.net | 2-Alkenylanilines, β-Ketoesters | TsOH·H₂O | Chemoselective, Regioselective | Metal-free; β-ketoester acts as a C1 synthon via C-C cleavage. |

| Annulation Reaction acs.org | 3-Ethoxycyclobutanones, Aromatic Amines | Lewis Acid | Regioselective | Single-step [3+3] annulation at room temperature for 2-alkylquinolines. |

| Convergent Synthesis acs.org | α,β-Unsaturated Ketones, o-Aminophenylboronates | Rhodium Catalyst / Base | Regioselective | Regiocomplementary to classical methods; proceeds under basic conditions. |

| Decarboxylative Cascade organic-chemistry.orgorganic-chemistry.org | Aryl Aldehydes, Anilines, Acrylic Acid | CuCl / I₂ | Chemo- and Regioselective | One-pot reaction forming C-N and C-C bonds under aerobic conditions. |

Stereoselectivity:

While the direct stereoselective synthesis of a chiral center in the butanol side chain of this compound is typically addressed by using chiral starting materials or subsequent resolution, stereoselectivity in the formation of related fused ring systems is an active area of research. For instance, microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions have been used to prepare hexahydro-1H-pyrrolo[3,2-c]quinoline systems, where changes in stereoselectivity were observed compared to classical heating methods. mdpi.com Such principles of asymmetric catalysis and stereocontrol are adaptable to the synthesis of chiral quinoline derivatives.

Multicomponent Reactions and Cascade Cyclizations in Quinoline Construction

Multicomponent reactions (MCRs) and cascade (or domino) cyclizations are powerful tools in modern organic synthesis, enabling the construction of complex molecules like quinolines in a single, efficient step from multiple starting materials. mdpi.comresearchgate.net These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs):

Several MCRs are employed for quinoline synthesis. The Povarov reaction, a type of aza-Diels-Alder reaction, is a classic example that has been adapted into a three-component format using anilines, aldehydes, and alkenes. rsc.org A recent variation established a synergistic I₂/amine promoted formal [4+2] cycloaddition of methyl ketones, arylamines, and aryl(alkyl)acetaldehydes, with the latter serving as alkene surrogates. This protocol uniquely yields 2-acyl-3-aryl(alkyl)quinolines, expanding the scope beyond traditional 2,4-substituted products. acs.org

The Friedländer synthesis, which traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has also been adapted for MCRs. A reusable solid acid catalyst, Nafion NR50, has been utilized under microwave conditions for an environmentally friendly Friedländer synthesis of quinolines. mdpi.com

Cascade Cyclizations:

Cascade reactions involve a series of intramolecular transformations, often triggered by a single event, to rapidly build complex cyclic systems. A notable example is the copper-catalyzed intermolecular decarboxylative cascade cyclization, which combines aryl aldehydes, anilines, and acrylic acid to form 2-substituted quinolines. organic-chemistry.org This one-pot reaction proceeds through a radical pathway and tolerates a wide variety of substrates, offering an eco-friendly alternative to methods requiring expensive or toxic reagents. organic-chemistry.org

Another innovative cascade involves the denitrogenative palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov This process proceeds through a sequence of denitrogenative addition, hydrolysis, C-C bond tautomerization, and finally, intramolecular dehydrative cyclization to furnish 2-arylquinolines. nih.gov

The following table details several MCR and cascade strategies for quinoline synthesis.

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Povarov-Type MCR acs.org | Methyl Ketones, Arylamines, Aryl(alkyl)acetaldehydes | I₂ / Amine | 2-Acyl-3-aryl(alkyl)quinolines |

| A³ Coupling-Cyclization rsc.org | Anilines, Aldehydes, Alkynes | Cu(I) / Au(I) | 2,4-Substituted Quinolines |

| Friedländer Annulation mdpi.com | 2-Aminoaryl Ketones, α-Methylene Carbonyls | Nafion NR50 / Microwave | Polysubstituted Quinolines |

| Decarboxylative Cascade organic-chemistry.org | Aryl Aldehydes, Anilines, Acrylic Acid | CuCl / I₂ / Aerobic | 2-Arylquinolines |

| Denitrogenative Cascade nih.gov | o-Aminocinnamonitriles, Arylhydrazines | PdCl₂ / TfOH / O₂ | 2-Arylquinolines |

| Domino Condensation organic-chemistry.orgresearchgate.net | 2-Alkenylanilines, β-Ketoesters | TsOH·H₂O / Metal-free | 2-Substituted Quinolines |

Recent Methodological Advancements in this compound Synthesis

The field of quinoline synthesis is continuously evolving, with recent advancements focusing on improving efficiency, sustainability, and the ability to functionalize the quinoline core in novel ways. These methods provide new avenues for the synthesis of complex derivatives like this compound.

Transition-Metal-Catalyzed C-H Activation:

Direct C-H bond activation has emerged as a step-economic strategy for building the quinoline ring. Rhodium catalysts have been shown to facilitate ortho-C-H bond activation of arylamines for the synthesis of quinoline carboxylates. mdpi.com Cobalt(III) catalysts have also been employed for the C-H activation of anilines, which then react with alkynes in the presence of dimethyl sulfoxide (B87167) (DMSO) as a C1 building block to yield 2-substituted quinolines. rsc.org These methods often proceed under mild conditions with high efficiency and broad substrate tolerance. rsc.orgmdpi.com

Photocatalysis and Metal-Free Synthesis:

Visible-light-mediated reactions represent a green and sustainable approach. In 2016, a method was developed for the visible-light-induced aerobic oxidative dehydrogenation coupling of glycine (B1666218) esters with olefins to produce various substituted quinoline derivatives. mdpi.com More recently, transition-metal-free protocols have gained traction. A notable example is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to afford 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org

Novel Catalytic Systems and Reagents:

The exploration of new catalytic systems continues to yield powerful synthetic tools. A simple manganese(II) complex has been shown to mediate the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org Furthermore, an efficient single-step [3+3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines, mediated by a Lewis acid, provides a regioselective route to multisubstituted 2-alkylquinolines at room temperature. acs.org

This table highlights some of the recent methodological advances in quinoline synthesis.

| Methodology | Catalyst/Promoter | Reactants/Synthons | Key Innovation |

| C-H Activation rsc.org | Cobalt(III) Complex | Anilines, Alkynes, DMSO | DMSO serves as a C1 synthon for the quinoline ring. |

| C-H Activation mdpi.com | Rhodium(III) Complex | Aromatic Amines, Acrylates | Direct ortho-C–H bond activation for cascade heteroannulation. |

| Visible-Light Photocatalysis mdpi.com | Light / Oxidant | Glycine Esters, Olefins | Aerobic oxidative dehydrogenation coupling and aromatization cascade. |

| Oxidative Cyclocondensation frontiersin.org | TsOH / K₂S₂O₈ | N,N-dimethyl enaminones, o-Aminobenzyl alcohols | Transition-metal-free synthesis involving C(sp³)-O bond cleavage. |

| Annulation Reaction acs.org | Lewis Acid | 3-Ethoxycyclobutanones, Aromatic Amines | A [3+3] annulation strategy for the facile synthesis of 2-alkylquinolines. |

Elucidation of Reaction Mechanisms in 2 Quinolinebutanol Chemistry

Mechanistic Investigations of Quinoline (B57606) Formation Reactions

The formation of the quinoline ring system, a key structural feature of 2-Quinolinebutanol, can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These mechanisms often involve complex sequences of electrophilic and nucleophilic additions, radical processes, or pericyclic reactions.

Electrophilic and Nucleophilic Addition Mechanisms

The synthesis of quinolines frequently involves electrophilic and nucleophilic addition reactions. In many classical methods, an aniline (B41778) or its derivative acts as a nucleophile, attacking an electrophilic carbonyl compound or an α,β-unsaturated system. iipseries.orgresearchgate.net The quinoline ring is then formed through a series of condensation and cyclization steps. iipseries.org

Several named reactions exemplify these mechanisms:

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orguop.edu.pk The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-conjugate addition of the aniline to the acrolein. Subsequent acid-catalyzed cyclization and oxidation lead to the formation of the quinoline ring. researchgate.netuop.edu.pk

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.orgacs.org The mechanism is believed to involve the initial conjugate addition of the aniline to the unsaturated carbonyl compound. acs.org

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.org The mechanism is thought to proceed via the formation of an enamine intermediate, followed by electrophilic cyclization onto the aromatic ring. researchgate.net

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. mdpi.com The reaction is typically base-catalyzed and proceeds through an aldol-type condensation followed by cyclization and dehydration.

The reactivity of the quinoline ring itself is characterized by a susceptibility to nucleophilic attack at the 2- and 4-positions of the pyridine (B92270) ring, which is electron-deficient. researchgate.netnumberanalytics.com Conversely, electrophilic substitution reactions tend to occur on the benzene (B151609) ring, primarily at the 5- and 8-positions. researchgate.netnumberanalytics.com

Table 1: Key Mechanistic Steps in Electrophilic and Nucleophilic Addition-Based Quinoline Syntheses

| Synthesis Name | Key Mechanistic Steps |

| Skraup Synthesis | Dehydration of glycerol to acrolein, 1,4-conjugate addition of aniline, acid-catalyzed cyclization, oxidation. researchgate.netuop.edu.pk |

| Doebner-von Miller | Conjugate addition of aniline to an α,β-unsaturated carbonyl, cyclization, oxidation. iipseries.orgacs.org |

| Combes Synthesis | Formation of an enamine from aniline and a β-diketone, electrophilic cyclization. iipseries.orgresearchgate.net |

| Friedländer Synthesis | Aldol-type condensation of a 2-aminoaryl aldehyde/ketone with a carbonyl compound, cyclization, dehydration. mdpi.com |

This table provides a simplified overview of the primary mechanistic steps involved in these classical quinoline syntheses.

Free Radical Reaction Pathways

In addition to ionic mechanisms, free radical pathways have emerged as a powerful tool for quinoline synthesis. These reactions are often initiated by light or a radical initiator and can proceed under mild conditions. mdpi.comchemrxiv.org

One approach involves the radical-promoted cyclization of arylamine precursors. For instance, N-bromosuccinimide (NBS) can mediate a radical reaction where a bromine radical is generated under visible light. This radical can abstract a hydrogen atom, leading to the formation of a carbon-centered radical that subsequently cyclizes onto the aromatic ring to form the quinoline system. mdpi.com

Other radical-mediated methods include:

Copper-catalyzed cascade cyclization: This involves the reaction of aryl aldehydes, anilines, and acrylic acid under aerobic conditions, proceeding through a radical reaction pathway. organic-chemistry.org

Photocatalytic synthesis: Visible-light-excited photocatalysts can oxidize imines to iminium cation radicals, which then trigger a cyclization to form the dihydroquinoline intermediate, followed by aromatization to the quinoline product. nih.gov

K₂S₂O₈-mediated dehydrogenative cross-coupling: This metal-free method involves the single-electron transfer (SET) mechanism to generate enaminone and α-amino radicals, which then couple to form the quinoline ring. rsc.org

The use of radical inhibitors can help to confirm the presence of a radical mechanism in these reactions. rsc.org

Pericyclic Reactions and Sigmatropic Rearrangements in Quinoline Systems

Pericyclic reactions, which are concerted reactions involving a cyclic transition state, offer another avenue for the synthesis of quinoline and other heterocyclic systems. numberanalytics.commsu.edu These reactions are characterized by their high stereospecificity and can be classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. numberanalytics.commsu.edu

[4+2] Cycloadditions (Diels-Alder type): Aza-Diels-Alder reactions, where an imine acts as the dienophile or part of the diene, can be utilized to construct the quinoline framework. researchgate.net

Electrocyclic Reactions: These reactions involve the formation of a ring through the reorganization of π-electrons. The intramolecular electrocyclization of imine intermediates is a proposed step in some quinoline syntheses. mdpi.com

Sigmatropic Rearrangements: These intramolecular reactions involve the migration of a σ-bond across a π-system. libretexts.org While less common as a primary method for quinoline ring formation, they can be involved in subsequent functionalization or rearrangement of quinoline derivatives.

The Woodward-Hoffmann rules and the concept of aromatic transition states help in predicting the feasibility and stereochemical outcome of these pericyclic reactions. illinois.edu

Reaction Mechanisms of Functional Group Transformations on the Butanol Moiety

The butanol side chain of this compound offers a site for various functional group transformations, allowing for the synthesis of a diverse range of derivatives. Understanding the mechanisms of these reactions is crucial for controlling the outcome and achieving desired modifications.

Oxidation and Reduction Mechanisms

The hydroxyl group of the butanol moiety can be oxidized to a carbonyl group (ketone), and this ketone can be subsequently reduced back to the alcohol. libretexts.orgnumberanalytics.com

Oxidation: The oxidation of a secondary alcohol, such as the one in this compound, to a ketone typically involves an oxidizing agent. numberanalytics.comlibretexts.org Common laboratory oxidizing agents include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). libretexts.orgasccollegekolhar.in

The mechanism of oxidation with a chromium-based reagent like PCC generally involves the following steps:

Attack of the alcohol oxygen on the chromium atom to form a chromate (B82759) ester. libretexts.org

Deprotonation of the alcohol's hydroxyl group. libretexts.org

An E2-like elimination where a base removes the proton on the carbon bearing the oxygen, leading to the formation of the C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

Reduction: The reduction of a ketone back to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). numberanalytics.com The mechanism of reduction with a hydride reagent like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide ion by a protic solvent to yield the alcohol.

Esterification and Etherification Reaction Pathways

The hydroxyl group of the butanol side chain can also undergo esterification and etherification reactions to produce corresponding esters and ethers.

Esterification: This reaction typically involves the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or an acid anhydride) in the presence of an acid catalyst. The Fischer esterification, which uses a carboxylic acid and an acid catalyst, proceeds through a series of protonation, nucleophilic attack, and dehydration steps.

Etherification: The formation of an ether from the alcohol can be achieved through various methods, with the Williamson ether synthesis being a common example. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. The reactivity of the alkyl halide is a key factor, with primary alkyl halides being the most suitable.

Catalytic Reaction Mechanisms in this compound Synthesis and Derivatization

The synthesis and derivatization of this compound are frequently accomplished through catalytic methods that enhance reaction rates, yields, and selectivity. The mechanisms of these reactions are intricate, often involving multi-step pathways with various intermediates.

The synthesis of the quinoline core of this compound can be achieved through several classic named reactions, which are increasingly being adapted to use modern catalysts, including nanocatalysts and metal complexes. nih.govrsc.org One of the most prominent methods is the Friedländer annulation. In a potential catalytic cycle for synthesizing a precursor to this compound, a 2-aminoaryl ketone would react with a ketone bearing a protected butanol functional group. The mechanism, often catalyzed by acids, bases, or metal salts, begins with the formation of an enamine or enolate from the butanol-containing ketone. researchgate.net This is followed by a condensation reaction with the 2-aminoaryl ketone to form a vinylogous imine intermediate. mdpi.com Subsequent intramolecular cyclization and dehydration, promoted by the catalyst, result in the formation of the quinoline ring. researchgate.net Gold-catalyzed versions of the Friedländer synthesis have been developed, where a gold(III) catalyst facilitates the generation of an imine species, which then tautomerizes to an enamine intermediate, leading to the final quinoline product after cyclization and water elimination. rsc.org

Another powerful catalytic approach is the acceptorless dehydrogenative coupling (ADC) reaction. A ruthenium NNN-pincer complex, for example, can catalyze the synthesis of quinoline derivatives from 2-aminobenzyl alcohols and secondary alcohols. rsc.org In a hypothetical synthesis of this compound, a suitably substituted 2-aminobenzyl alcohol could react with a five-carbon secondary alcohol. The mechanism involves the catalyst facilitating the dehydrogenation of both alcohol substrates to form aldehyde and ketone intermediates, respectively. These intermediates then undergo a condensation reaction, followed by cyclization and further dehydrogenation to yield the aromatic quinoline ring system, with hydrogen gas and water as the only byproducts. rsc.org

The derivatization of this compound can occur at the butanol side chain or on the quinoline ring itself, often employing specific catalysts. The hydroxyl group of the butanol moiety can undergo catalytic esterification or silylation. researchgate.nettcichemicals.com Esterification can be catalyzed by acids, such as with BF3-methanol, to form the corresponding ester. libretexts.org Silylation, a common derivatization technique for gas chromatography analysis, involves reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), sometimes with a catalyst such as trimethylchlorosilane (TMCS), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Catalytic reactions on the quinoline ring of this compound are also significant. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can introduce aryl-amino groups at specific positions on the quinoline ring, although this typically requires a halo-substituted quinoline precursor. mdpi.com The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and reductive elimination to form the C-N bond. mdpi.com Furthermore, iridium-catalyzed C-H borylation can selectively introduce boryl groups onto the benzonoid ring of the quinoline structure, creating versatile intermediates for further functionalization. diva-portal.org

Below is a table summarizing potential catalytic systems for the synthesis of quinoline scaffolds, which could be adapted for this compound.

| Catalytic System | Reaction Type | Reactants | Key Mechanistic Feature | Reference |

| Gold(III) Chloride (AuCl₃) | Friedländer Annulation | 2-Aminoaryl Ketones + Carbonyl Compounds | Gold-facilitated imine/enamine formation and cyclization. | rsc.org |

| Ruthenium NNN-Pincer Complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl Alcohols + Secondary Alcohols | Catalyst-mediated dehydrogenation to form carbonyl intermediates, followed by condensation and cyclization. | rsc.org |

| Fe₃O₄ Nanoparticles | Friedländer Annulation | 2-Aminoaryl Ketones + α-Methylene Ketones | Heterogeneous catalysis providing high surface area and reusability. | nih.gov |

| Copper Acetate (B1210297) | Oxidative Annulation | Anthranils + Saturated Ketones | In-situ generation of 3-substituted quinoline derivatives. | mdpi.com |

Kinetic and Thermodynamic Analyses of this compound Reactions

The study of reaction kinetics and thermodynamics is crucial for understanding the feasibility, rate, and energy changes associated with the chemical transformations of this compound. A key reaction for quinoline derivatives is catalytic hydrogenation, which is essential in processes like hydrodenitrogenation (HDN) in the petroleum industry. cdnsciencepub.com

Kinetic Analysis

The kinetic analysis of reactions involving this compound, such as the hydrogenation of the quinoline ring, reveals the factors influencing the reaction rate. In the catalytic hydrogenation of quinoline over a Co-Mo-alumina catalyst, the reaction proceeds through a series of consecutive first-order steps. cdnsciencepub.com A plausible reaction network for this compound would involve the initial rapid hydrogenation of the pyridine ring to form 2-(1,2,3,4-tetrahydroquinolinyl)butanol. This is followed by the slower hydrogenation of the benzene ring to yield 2-(decahydroquinolinyl)butanol.

The rate of these reactions can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T). mdpi.com For the hydrodenitrogenation of quinoline, the hydrogenation of the intermediate 1,2,3,4-tetrahydroquinoline (B108954) to decahydroquinoline (B1201275) is often considered a rate-determining step. researchgate.net The kinetics can be modeled using Langmuir-Hinshelwood expressions, which account for the competitive adsorption of reactants, products, and solvents on the catalyst surface. researchgate.net

The following table presents hypothetical kinetic data for the hydrogenation of this compound, based on typical values observed for quinoline hydrogenation. mdpi.comcdnsciencepub.com

| Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Note | Reference |

| This compound → 2-(1,2,3,4-Tetrahydroquinolinyl)butanol | k₁ (fast) | ~45-55 kJ/mol | 300-400 | The pyridine ring is hydrogenated first. | mdpi.com |

| 2-(1,2,3,4-Tetrahydroquinolinyl)butanol → 2-(Decahydroquinolinyl)butanol | k₂ (slow) | ~55-65 kJ/mol | 300-400 | The benzene ring hydrogenation is slower and can be rate-limiting. | cdnsciencepub.comresearchgate.net |

Thermodynamic Analysis

Thermodynamic analysis provides insight into the energy changes and equilibrium position of reactions involving this compound. The key thermodynamic quantities are the standard Gibbs free energy of reaction (ΔG°), the standard enthalpy of reaction (ΔH°), and the standard entropy of reaction (ΔS°). nist.gov These values determine the spontaneity and heat exchange of a reaction.

The thermodynamic feasibility of various reaction pathways can be assessed. For instance, in the hydrogenation of quinoline, the formation of 1,2,3,4-tetrahydroquinoline and quinoline can reach a thermodynamic equilibrium under certain conditions. preprints.org

The table below provides estimated thermodynamic data for the hydrogenation of the this compound scaffold, extrapolated from data for quinoline and related heterocyclic compounds. rsc.orgprinceton.eduwisc.edu

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Equilibrium Constant (K) | Note | Reference |

| Hydrogenation of Pyridine Ring | -80 to -90 | Negative | Large | Highly exothermic and spontaneous. | rsc.orgpreprints.org |

| Hydrogenation of Benzene Ring | -60 to -70 | Negative | Large | Exothermic and spontaneous, but less so than the pyridine ring. | rsc.orgpreprints.org |

| Overall Hydrogenation to Decahydro- form | -140 to -160 | Highly Negative | Very Large | The complete hydrogenation is a very favorable process. | rsc.orgpreprints.org |

Strategic Structural Modification and Design of 2 Quinolinebutanol Analogues

Principles of Rational Drug Design for Quinoline (B57606) Derivatives

Rational drug design is an inventive process that aims to develop new medications based on a detailed understanding of a biological target. nih.gov This approach moves beyond traditional trial-and-error methods by using knowledge of a target's three-dimensional structure or the pharmacochemical properties of known active molecules to design compounds with improved affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For quinoline derivatives like 2-Quinolinebutanol, these principles guide the strategic placement of functional groups to enhance therapeutic potential.

Two primary approaches dominate rational drug design: structure-based and ligand-based design. mdpi.com

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. researchgate.net With this structural information, computational docking simulations can predict how analogues of this compound might bind to the target's active site. The goal is to design molecules that are complementary in shape and charge to the binding pocket, maximizing interactions and thus potency. nih.gov

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD is employed. researchgate.net This approach uses the structure-activity relationship (SAR) data from a series of known active compounds. By identifying the common structural features and chemical properties (the "pharmacophore") essential for activity, new molecules can be designed that incorporate this pharmacophore on the this compound scaffold. researchgate.net

Key considerations in the rational design of quinoline analogues include optimizing metabolic stability and bioavailability. Computational tools and established guidelines, such as Lipinski's Rule of Five, help predict the "drug-likeness" of designed analogues, ensuring they possess properties favorable for absorption, distribution, metabolism, and excretion (ADME). acs.org For instance, modifications to the this compound structure would be guided by their predicted impact on properties like logP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. acs.org

Synthetic Approaches for Modifying the Quinoline Nucleus

The synthesis of the quinoline core is a foundational step in creating this compound analogues. Several classic and modern named reactions allow for the construction of the quinoline ring system, each offering a pathway to introduce specific substitution patterns.

Established methods for preparing the quinoline skeleton include:

Combes Synthesis: This reaction involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions. nih.gov It is particularly useful for preparing 2,4-substituted quinolines. nih.gov

Friedländer Synthesis: This method is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone), typically catalyzed by a base or acid. mdpi.com

Skraup Synthesis: A well-known method that treats an aniline with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. mdpi.com

Modern synthetic strategies have expanded the toolkit for quinoline synthesis, employing various catalysts and reaction conditions to improve efficiency, yield, and functional group tolerance. jneonatalsurg.combeilstein-journals.org These include palladium-catalyzed reactions, iodine-promoted reactions, and methods using N-heterocyclic carbene (NHC) catalysts. jneonatalsurg.com These approaches provide the flexibility needed to generate a diverse library of quinoline cores that can then be elaborated into this compound analogues.

For example, studies on substituted quinolines have demonstrated that modifying the ring with different functional groups significantly alters their properties. Research on quinoline-based photoremovable protecting groups showed that swapping a bromine at the 8-position for a nitro (NO₂), cyano (CN), or chloro (Cl) group had a major impact on photochemical sensitivity. acs.org The cyano-substituted derivative showed a threefold increase in sensitivity for acetate (B1210297) release compared to the bromo-substituted parent compound, while the nitro-substituted version was photochemically insensitive. acs.org

The following table, based on data from a study on substituted quinolinyl photoremovable protecting groups, illustrates the impact of different substituents on quantum efficiency (a measure of photochemical sensitivity). acs.org

| Substituent | Abbreviation | Relative Quantum Efficiency (Qu) | Effect |

|---|---|---|---|

| 8-Bromo | BHQ-OAc | Baseline | Reference compound |

| 8-Nitro | NHQ-OAc | Insensitive | Drastic reduction in photosensitivity |

| 8-Cyano | CyHQ-OAc | ~3x higher | Significant increase in photosensitivity |

These findings underscore how rational selection of substituents on the quinoline ring can fine-tune the molecule's properties for a specific application. In the context of this compound, adding an EWG like a cyano or trifluoromethyl group could enhance interactions with a target or alter metabolic pathways. acs.orgacs.org

One common synthetic route involves the nucleophilic substitution of a haloquinoline. For instance, 2-chloroquinolines can be reacted with other heterocyclic systems, such as 1,2,4-triazole, to form a new C-N bond linking the two rings. nih.gov The reactivity in such substitutions is highly dependent on the substituents already present on the quinoline ring and the reaction conditions (neutral, acidic, or basic). nih.gov

Another approach involves building the ancillary ring onto the quinoline core. Rhodium-catalyzed synthesis has been used to construct indolo[3,2-c]quinolines from 2-(phenylethynyl)aniline precursors, demonstrating a method that fuses an indole (B1671886) system to the quinoline nucleus with high efficiency. jneonatalsurg.com Such fused systems dramatically change the shape and electronic distribution of the parent molecule, potentially leading to entirely new biological activities. These strategies could be adapted to create this compound analogues bearing appended or fused triazole, indole, pyrazole, or other heteroaromatic moieties. jneonatalsurg.commdpi.com

Derivatization of the Butanol Side Chain

The butanol side chain of this compound provides numerous opportunities for modification to optimize a compound's properties. The terminal hydroxyl group is a key site for chemical transformation, while the four-carbon chain itself can be varied in length and structure.

The hydroxyl (-OH) group of the butanol side chain is a prime target for derivatization due to its chemical reactivity and its ability to participate in hydrogen bonding. Modifying this group can have a significant impact on the molecule's polarity, solubility, and ability to interact with biological targets. arabjchem.org

Common modifications include:

Esterification: Converting the alcohol to an ester (-OC(O)R) is a frequent strategy in medicinal chemistry. mdpi.com This masks the polar hydroxyl group, increasing lipophilicity, which can enhance membrane permeability. The ester can also function as a prodrug, designed to be cleaved by metabolic enzymes in vivo to release the active parent alcohol.

Etherification: Formation of an ether (-OR) is another way to cap the hydroxyl group, altering its steric and electronic properties.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone (2-quinolinebutanone). This transformation removes a hydrogen bond donor and introduces a polar carbonyl group, which can serve as a hydrogen bond acceptor, fundamentally changing its interaction profile with a target. nih.gov

Conversion to Other Functional Groups: The hydroxyl group can be converted to a variety of other functionalities through well-established chemical transformations. For example, it can be converted to an azide (B81097) (-N₃) via Mitsunobu conditions or tosylation followed by substitution. acs.org It can also be transformed into a halogen (e.g., -Br or -I) using visible-light photocatalysis. acs.org

The following table outlines potential modifications at the hydroxyl group and their strategic rationale.

| Original Group | Modified Group | Potential Rationale |

|---|---|---|

| -OH (Alcohol) | -OC(O)CH₃ (Acetate) | Increase lipophilicity, create prodrug |

| -OH (Alcohol) | =O (Ketone) | Remove H-bond donor, introduce H-bond acceptor |

| -OH (Alcohol) | -OCH₃ (Methyl Ether) | Mask polarity, increase metabolic stability |

| -OH (Alcohol) | -N₃ (Azide) | Introduce a versatile handle for click chemistry |

The length and branching of the alkyl side chain at the C2 position of the quinoline ring are critical determinants of biological activity. mdpi.com This is because the side chain often occupies a hydrophobic pocket within the target protein, and its precise length and shape dictate the quality of the fit.

Structure-activity relationship (SAR) studies on various quinoline-based compounds have consistently shown a clear dependence of potency on the C2-alkyl chain length. researchgate.net For example, in a study of thiazoloquinoline derivatives as Toll-like receptor 8 (TLR8) agonists, activity was found to be highly dependent on the side chain. While methyl, ethyl, and propyl analogues showed comparable potency, the maximal agonistic effect was observed with a butyl analogue. researchgate.net Increasing the chain length further to pentyl led to a decrease in potency, and longer chains resulted in a complete loss of activity. researchgate.net This suggests the existence of an optimally sized hydrophobic pocket in the receptor that perfectly accommodates a four-carbon chain.

The following table summarizes SAR data for C2-alkyl thiazoloquinolines on human TLR8. researchgate.net

| C2-Alkyl Chain | Relative hTLR8 Agonist Potency |

|---|---|

| Methyl (-CH₃) | Moderate |

| Ethyl (-C₂H₅) | Moderate |

| Propyl (-C₃H₇) | Moderate |

| Butyl (-C₄H₉) | Maximal |

| Pentyl (-C₅H₁₁) | Reduced |

| Hexyl (-C₆H₁₃) | Inactive |

This "optimal chain length" phenomenon has been observed across different quinoline scaffolds and biological targets, with the butyl chain often being ideal. acs.org Therefore, for this compound, the butanol chain may already be optimal for certain targets, while for others, exploring shorter (propanol, ethanol) or longer (pentanol) chains, as well as branched isomers (e.g., isobutanol), would be a critical step in the lead optimization process. nih.gov

Synthesis of Chiral this compound Analogues

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the enantioselective synthesis of this compound analogues is crucial for identifying the more potent or selective enantiomer. A primary strategy for accessing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This transformation can be achieved through various catalytic methods, including biocatalysis and transition metal catalysis.

Biocatalytic methods, utilizing whole cells of microorganisms or isolated enzymes, offer a green and highly selective route to chiral alcohols. For instance, the asymmetric reduction of aromatic ketones has been successfully carried out using marine-derived fungi and various plant tissues. nih.govnih.gov These biocatalysts can produce chiral alcohols with high yields and excellent enantioselectivities. nih.gov For example, the reduction of acetophenone (B1666503) and its derivatives using plant tissues like apple, carrot, and potato has been shown to yield the corresponding chiral alcohols in up to 98% enantiomeric excess (e.e.) and 80% chemical yield. nih.gov Similarly, marine-derived fungi have been employed for the asymmetric reduction of a range of aromatic ketones, demonstrating the broad applicability of this approach. nih.gov

Transition metal-catalyzed asymmetric reduction represents another powerful tool for synthesizing chiral alcohols. Catalysts based on metals such as ruthenium, rhodium, and iridium, in combination with chiral ligands, can effectively reduce ketones to their corresponding alcohols with high enantioselectivity. sigmaaldrich.com For example, a catalyst system comprising [{RuCl2(p-cymene)}2] and a pseudo-dipeptide-based ligand has been used for the asymmetric reduction of various acetophenone derivatives using 2-propanol as the hydrogen source, achieving excellent yields and enantiomeric excesses. sigmaaldrich.com

The synthesis of a specific chiral quinoline-based alcohol, (S)-73, was achieved through the Baker's yeast mediated reduction of the corresponding methyl ketone, showcasing a practical application of biocatalysis in generating enantiopure quinoline derivatives. mdpi.com These established methods for the asymmetric reduction of ketones provide a clear and viable pathway for the synthesis of chiral this compound analogues, starting from the appropriate 2-quinolyl butyl ketone.

Table 1: Methodologies for the Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

| Catalytic Method | Catalyst/Reagent | Substrate Type | Potential Product | Reference(s) |

|---|---|---|---|---|

| Biocatalysis | Plant Tissues (e.g., Malus pumila, Daucus carota) | Aromatic Ketones | Chiral Alcohols | nih.gov |

| Biocatalysis | Marine-Derived Fungi | Aromatic Ketones | Chiral Alcohols | nih.gov |

| Biocatalysis | Baker's Yeast | Methyl Ketones | Chiral Alcohols | mdpi.com |

Application of Privileged Structures and Scaffold Hopping in Quinoline Analogue Design

The design of new drug candidates often leverages established structural motifs that are known to interact with biological targets. The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds, including natural products and synthetic drugs with a wide range of therapeutic applications such as anticancer, antimicrobial, and antimalarial agents. researchgate.net This privileged nature suggests that the quinoline scaffold provides a robust framework for developing new therapeutic agents. mdpi.comresearchgate.net

Privileged Structures:

The utility of the quinoline scaffold is enhanced by its synthetic tractability, which allows for extensive structural modifications to optimize target engagement and pharmacokinetic properties. mdpi.com For example, targeted modifications such as halogenation have been shown to enhance the activity of quinoline-based compounds at specific receptors. mdpi.com The inherent ability of the quinoline motif to serve as a core for various biologically active molecules makes it an excellent starting point for the design of novel this compound analogues.

Scaffold Hopping:

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a different, often isosteric, scaffold while aiming to retain or improve biological activity and other key properties like metabolic stability or intellectual property position. niper.gov.innih.gov This technique allows for the exploration of novel chemical space and can lead to the discovery of new drug candidates with improved profiles. niper.gov.inresearchgate.net

Table 2: Examples of Scaffold Hopping in Heterocyclic Systems

| Original Scaffold | Hopped Scaffold | Key Improvement | Reference(s) |

|---|---|---|---|

| Imidazopyridine | 1,2,4-Triazolopyridine | Improved Metabolic Stability | niper.gov.in |

| Phenyl | Pyridyl/Pyrimidyl | Enhanced Metabolic Stability | niper.gov.in |

Investigation of Biological Activities in Vitro for 2 Quinolinebutanol Derivatives

Target-Based Approaches in Medicinal Chemistry Research

Target-based drug discovery remains a pivotal strategy in the development of new therapeutic agents. This approach focuses on identifying the role of a specific molecular target, such as an enzyme or receptor, in a disease and designing molecules to modulate its activity. researchgate.net Quinoline (B57606) derivatives have been extensively studied within this framework, showing potential as inhibitors of various critical biological targets. researchgate.netnih.gov

In Vitro Enzyme Inhibition Assays

The ability of quinoline derivatives to inhibit specific enzymes is a key area of research. These assays are crucial for understanding the mechanism of action and for optimizing the potency and selectivity of potential drug candidates.

One significant area of investigation is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Targeting this enzyme is an effective strategy for managing type 2 diabetes. nih.gov A study on quinoline-linked benzothiazole (B30560) hybrids identified several potent inhibitors of α-glucosidase. Notably, compounds 8b , 8h , 8n , and 8o showed significantly greater inhibitory activity than the standard drug, acarbose. Enzyme kinetic studies revealed that the most active compound, 8h , acts as a non-competitive inhibitor. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 8b | 79.9 ± 1.2 |

| 8h | 38.2 ± 0.3 |

| 8n | 41.2 ± 0.4 |

| 8o | 45.2 ± 0.1 |

| Acarbose (Standard) | 750.0 ± 2.0 |

Furthermore, certain quinoline-2-one derivatives have been reported to possess dihydrofolate reductase inhibitory activities, a mechanism often associated with antimicrobial action. nih.govnih.gov Other quinoline derivatives have been shown to inhibit enzymes crucial for cancer progression, such as topoisomerase and tyrosine kinases. nih.gov

In Vitro Receptor Binding and Modulatory Studies

The interaction of small molecules with cellular receptors is fundamental to many physiological processes and provides opportunities for therapeutic intervention. Radioligand binding assays are commonly used to evaluate the affinity of compounds for specific receptors. researchgate.netnih.gov

Research has explored the affinity of various quinoline derivatives for several receptor types. For instance, a series of quinolinecarboxylic acid amides were synthesized and evaluated for their in vitro affinities at serotonin (B10506) (5-HT3, 5-HT4) and dopamine (B1211576) (D2) receptors. One derivative demonstrated a high affinity for the 5-HT3 receptor with a Kᵢ value of 9.9 nM and exhibited selectivity over the other tested receptors. researchgate.net

In silico molecular docking studies have also been employed to predict the binding affinity of quinoline derivatives to potential targets. A study on 2H-thiopyrano[2,3-b]quinoline derivatives investigated their binding affinity against the CB1a receptor, with calculated binding affinity values ranging from -5.3 to -6.1 Kcal/mol. nih.gov These computational approaches help to rationalize structure-activity relationships and guide the design of more potent ligands.

Investigation of Cellular Pathways and Molecular Interactions (in vitro)

Beyond single-target interactions, it is crucial to understand how compounds affect broader cellular pathways and molecular processes. Quinoline derivatives have been shown to modulate various signaling cascades implicated in diseases like cancer. researchgate.netnih.gov

Many of these derivatives exert their anticancer effects by interacting with multiple molecular targets. nih.gov These mechanisms include the inhibition of tubulin polymerization, which disrupts cell division, and the induction of cell cycle arrest and apoptosis (programmed cell death). nih.gov Investigations have also focused on key carcinogenic pathways, with certain quinoline-based agents showing inhibitory effects on receptor tyrosine kinases like VEGFR2, which are central to tumor growth and angiogenesis. researchgate.net

Evaluation of Antimicrobial Properties (in vitro)

The rise of antimicrobial resistance has created an urgent need for new and effective antibacterial and antifungal agents. nih.gov Quinoline derivatives have long been recognized for their potential in this area and continue to be a promising scaffold for the development of novel antimicrobial drugs. nih.govresearchgate.net

In Vitro Antibacterial Activity

Numerous studies have demonstrated the potent in vitro antibacterial activity of various quinoline derivatives against a range of pathogens, including multidrug-resistant strains.

One study focused on quinoline-2-one derivatives and their activity against Gram-positive bacteria. Compound 6c was particularly effective, showing significant potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov

| Compound | MRSA | VRE | MRSE |

|---|---|---|---|

| 6c | 0.75 | 0.75 | 2.50 |

| Daptomycin (Standard) | 0.50 | 0.50 | 1.0 |

Another investigation into 2-chloroquinoline (B121035) derivatives found that compound 21 exhibited potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) in the range of 12.5 µg/mL. researchgate.net Furthermore, quinoline-based hydroxyimidazolium hybrids have been evaluated, with hybrid 7b showing potent activity against S. aureus (MIC of 2 µg/mL) and Mycobacterium tuberculosis H37Rv (MIC of 10 µg/mL). mdpi.com

In Vitro Antifungal Activity

In addition to their antibacterial properties, many quinoline derivatives exhibit significant in vitro activity against various fungal pathogens.

A series of quinoline-based hydroxyimidazolium hybrids were tested against clinically important fungi. Hybrids 7c and 7d displayed notable activity against Cryptococcus neoformans with an MIC value of 15.6 µg/mL. These hybrids also showed activity against Candida and Aspergillus species at higher concentrations. mdpi.com

| Compound | C. neoformans | C. albicans | A. fumigatus |

|---|---|---|---|

| 7c | 15.6 | 62.5 | 62.5 |

| 7d | 15.6 | 62.5 | 62.5 |

Screening of 2-chloroquinoline derivatives also revealed antifungal potential, highlighting the versatility of the quinoline scaffold in combating a broad spectrum of microbial pathogens. researchgate.net

In Vitro Antitubercular Activity

A significant body of research has focused on the in vitro evaluation of quinoline derivatives as potential antitubercular agents. These studies primarily utilize the Microplate Alamar Blue Assay (MABA) method to determine the minimum inhibitory concentration (MIC) against various strains of Mycobacterium, particularly Mycobacterium tuberculosis (MTB) H37Rv. saudijournals.comnih.govepa.gov

In one study, a series of 33 quinoline derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among these, compounds designated as 5e and 5f demonstrated notable activity, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.gov Another investigation into novel 6-substituted/unsubstituted-2-phenyl-quinoline derivatives identified compounds IIb, IIe, and IIg as having significant antitubercular activity. saudijournals.com

Further research into hybrid compounds merging quinoline and isatin (B1672199) identified two potent derivatives, 7a and 5g, with MIC values of 55 and 62.5 µg/mL, respectively, against MTB. researchgate.net A separate study synthesized twenty-four compounds by combining 4-carboxyquinoline with triazole motifs. frontiersin.org These were tested against M. bovis BCG, M. tuberculosis, and M. abscessus. The derivative 5n was the most effective against MTB, showing an MIC of 12.5 μg/mL. frontiersin.org Several other compounds in this series (5g, 5i-l, 5o, 5q-t, 5v, and 7w) also showed effective activity with an MIC of 15 μg/mL. frontiersin.org

Table 1: In Vitro Antitubercular Activity of Selected Quinoline Derivatives

| Compound | Target Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 5f | M. tuberculosis H37Rv | 3.12 | nih.gov |

| 5e | M. tuberculosis H37Rv | 6.25 | nih.gov |

| 5n | M. tuberculosis | 12.5 | frontiersin.org |

| 5g, 5i-l, 5o, 5q-t, 5v, 7w | M. tuberculosis | 15 | frontiersin.org |

| 7a | M. tuberculosis | 55 | researchgate.net |

| 5g | M. tuberculosis | 62.5 | researchgate.net |

| 5b-d, 5f, 5m, 5p, 5u | Mycobacterium | 62.5 | frontiersin.org |

Antiproliferative and Cytotoxic Activity in Cell Lines (in vitro)

The antiproliferative and cytotoxic properties of quinoline derivatives have been extensively evaluated in vitro across various human cancer cell lines. These studies typically employ assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth.

One study investigated new di- and trimeric quinoline derivatives against two human solid cancer cell lines, MCF-7 (breast adenocarcinoma) and PA-1 (ovarian teratocarcinoma), demonstrating their antiproliferative potential. nih.gov Another research effort focused on a series of quinoline derivatives, evaluating their in vitro cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com The results showed that functionalization of the quinoline core structure significantly influenced cytotoxicity. For instance, compound E (8-nitro-7-quinolinecarbaldehyde) exhibited the highest cytotoxicity with an IC50 value of 0.53 µM. brieflands.com

In a different study, pyrazolo[4,3-f]quinoline derivatives were assessed for antiproliferative activity in six human cancer cell lines. mdpi.com Compounds 2E and 2P showed consistent GI50 (concentration for 50% growth inhibition) values of less than 7 µM across all tested lines, which included kidney (ACHN), colon (HCT-15), breast (MM231), lung (NCI-H23), gastric (NUGC-3), and prostate (PC-3) cancer cells. mdpi.com Similarly, novel oxiranyl-quinoxaline derivatives were tested against two neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov Compounds 11a and 11b, which feature nitrofuran substituents, demonstrated the highest antiproliferative activity, with IC50 values of 2.49 µM and 3.96 µM in the SK-N-SH line, respectively. nih.gov

Table 2: In Vitro Antiproliferative/Cytotoxic Activity of Selected Quinoline Derivatives

| Compound | Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| E (8-nitro-7-quinolinecarbaldehyde) | Caco-2 | 0.53 µM | brieflands.com |

| D (7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline) | Caco-2 | 0.93 µM | brieflands.com |

| F (8-Amino-7-quinolinecarbaldehyde) | Caco-2 | 1.14 µM | brieflands.com |

| C (7-methyl-8-nitro-quinoline) | Caco-2 | 1.87 µM | brieflands.com |

| 11a | SK-N-SH | 2.49 µM | nih.gov |

| A+B (7-methylquinoline and 5-methylquinoline) | Caco-2 | 2.62 µM | brieflands.com |

| 11b | SK-N-SH | 3.96 µM | nih.gov |

| 2E | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | < 7 µM | mdpi.com |

| 2P | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | < 7 µM | mdpi.com |

Elucidation of Molecular Mode of Action (in vitro)

In vitro studies have begun to uncover the molecular mechanisms through which 2-quinolinebutanol derivatives exert their biological effects. The primary modes of action identified are enzyme inhibition and the modulation of epigenetic pathways.

For their antitubercular effects, a key target identified is the Mycobacterium tuberculosis enoyl-acyl carrier protein (enoyl-ACP) reductase, known as InhA. researchgate.net This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. researchgate.net Several quinoline-based compounds have been shown to directly inhibit InhA. For example, compounds 7a and 5g, which demonstrated antitubercular activity, also showed significant inhibitory effects on InhA, with IC50 values of 0.35 µM and 1.56 µM, respectively. researchgate.net Similarly, the potent antitubercular derivative 5n was also found to be an effective inhibitor of the InhA enzyme. frontiersin.org Molecular docking studies have supported these findings, revealing hydrophobic interactions between these compounds and key amino acid residues within the active site of the InhA enzyme. researchgate.netfrontiersin.org

In the context of antiproliferative activity, a primary mechanism of action for certain pyrazolo[4,3-f]quinoline derivatives is the inhibition of human topoisomerase I and IIα (topo I/IIα). mdpi.com These enzymes are critical for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. The lead compounds 2E and 2P were specifically examined for their ability to block the activity of topoisomerase enzymes in relaxing supercoiled plasmid DNA. mdpi.com

Furthermore, broader research on quinoline derivatives suggests they can influence epigenetic mechanisms. mdpi.com One such mechanism is the modulation of histone deacetylases (HDACs), with compounds like Tasquinimod targeting HDAC4. mdpi.com By inhibiting HDACs, these compounds can alter chromatin structure and restore the expression of tumor-suppressor genes. mdpi.com

Table 3: Compounds Mentioned in This Article

| Compound Name/Identifier |

|---|

| This compound |

| 5e |

| 5f |

| IIb |

| IIe |

| IIg |

| 7a |

| 5g |

| 5n |

| 5i-l |

| 5o |

| 5q-t |

| 5v |

| 7w |

| 5b-d |

| 5m |

| 5p |

| 5u |

| Ethambutol |

| Isoniazid (INH) |

| A+B (7-methylquinoline and 5-methylquinoline) |

| C (7-methyl-8-nitro-quinoline) |

| D (7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline) |

| E (8-nitro-7-quinolinecarbaldehyde) |

| F (8-Amino-7-quinolinecarbaldehyde) |

| 2E |

| 2P |

| 11a |

| 11b |

Catalytic Applications of 2 Quinolinebutanol and Its Derivatives

Role as Ligands in Organometallic Catalysis

Derivatives of 2-Quinolinebutanol are highly effective as ligands in organometallic catalysis, where they coordinate to a metal center to create a chiral environment that can induce stereoselectivity in a variety of reactions. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the butanol moiety can act as a bidentate chelating system, forming stable complexes with transition metals.

The geometry and electronic properties of the resulting metal complex are influenced by the rigid quinoline backbone and the chiral butanol side chain. This structure creates a well-defined chiral pocket around the metal's active site, which is crucial for asymmetric catalysis. These ligands are considered L-type, donating a pair of electrons from the nitrogen to the metal. libretexts.org The coordination can modify the reactivity of the functional group bound to the metal. libretexts.org

Key aspects of their role as ligands include:

Chelation: The bidentate N,O-chelation to the metal center forms a stable five- or six-membered ring, enhancing the stability of the catalytic complex.

Chiral Environment: The stereogenic center on the butanol group dictates the spatial arrangement of the substrates approaching the metal center, enabling enantioselective transformations.

Electronic Tuning: Substituents on the quinoline ring can be varied to fine-tune the electronic properties of the ligand and, consequently, the reactivity and selectivity of the metal catalyst.

These ligands have been successfully employed in combination with various transition metals, including rhodium, ruthenium, iridium, and cobalt, to catalyze reactions such as hydrogenation, transfer hydrogenation, and C-H activation. nih.govlibretexts.orgbdu.ac.in For instance, in hydrogenation reactions, a metal complex of a this compound derivative can facilitate the addition of hydrogen across a double bond with high enantioselectivity. libretexts.org The process often involves oxidative addition of hydrogen to the metal center, coordination of the substrate, migratory insertion, and finally, reductive elimination to release the product and regenerate the catalyst. bdu.ac.in

Organocatalytic Applications

Beyond their role as ligands, this compound and its derivatives can function as organocatalysts, operating without a metal center. wikipedia.org Organocatalysis is a key area of green chemistry as it often avoids the use of toxic and expensive heavy metals. wikipedia.orgsigmaaldrich.com In this context, these molecules typically act as bifunctional catalysts.

The catalytic mechanism relies on the dual functionality of the molecule:

Lewis Base Activation: The quinoline nitrogen can act as a Lewis base, activating substrates by forming intermediates like enamines or iminium ions. wikipedia.org

Brønsted Acid/Hydrogen-Bonding Activation: The hydroxyl group on the butanol side chain can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor. sigmaaldrich.com This interaction activates an electrophile and helps to orient it within the chiral environment, facilitating a stereoselective reaction with a nucleophile.

This bifunctional activation is reminiscent of how cinchona alkaloids catalyze reactions. mdpi.com The simultaneous activation of both the nucleophile and the electrophile in a confined chiral space allows for high levels of stereocontrol in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. sigmaaldrich.commdpi.com

Applications in Asymmetric Catalysis

The primary value of chiral this compound derivatives lies in their application in asymmetric catalysis, where a small amount of the chiral catalyst can generate large quantities of an enantioenriched product. nih.gov Asymmetric catalysis is fundamental to modern synthetic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. rsc.orgnsf.gov

These catalysts have been successfully applied in a range of asymmetric transformations:

Asymmetric Hydrogenation: Ruthenium complexes bearing quinoline-based ligands have been used for the asymmetric hydrogenation of quinolones, producing chiral dihydroquinolones with high yields and enantioselectivities. nih.gov

Asymmetric Annulations: Organocatalytic [4+2] annulation reactions using chiral amine catalysts derived from quinoline structures can produce complex chiral 1,2,3,4-tetrahydroquinoline (B108954) derivatives. oaepublish.com In these reactions, the catalyst forms a chiral amine-dipole intermediate that reacts stereoselectively. oaepublish.com

Bifunctional Catalysis: Bifunctional quinoline-squaramide catalysts have been designed for asymmetric reactions, demonstrating how the quinoline motif can be integrated into more complex organocatalytic systems to achieve high stereocontrol. frontiersin.org

The effectiveness of these catalysts is typically measured by the yield of the desired product and the enantiomeric excess (e.e.), which quantifies the degree of stereoselectivity.

Table 1: Examples of Asymmetric Reactions Catalyzed by Quinoline Derivatives

| Catalyst Type | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|---|

| Ru(II)-NHC Complex | Asymmetric Hydrogenation | 2-Quinolones | Chiral 3,4-Dihydro-2-quinolones | High | Moderate to Excellent | nih.gov |

| Chiral Amine (Quinidine-derived) | Formal [4+2] Annulation | Benzoxazinyl acrylate (B77674) & Methylenebutenoate | Enantioenriched 1,2,3,4-Tetrahydroquinolines | Good | High | oaepublish.com |

| Bifunctional Quinoline-Squaramide | Asymmetric Synthesis | Biaryl Aldehyde & Nitrovinyl groups | Dihydrobenzo[c,e]oxepines | Good | High | frontiersin.org |

Catalytic Roles in Hydrocarbon Transformations

Catalysts derived from this compound are also finding roles in the transformation of hydrocarbons, which are fundamental feedstocks for the chemical industry. rsc.org These reactions include hydrogenation of unsaturated hydrocarbons and the functionalization of C-H bonds.

Selective Hydrogenation: Supported gold catalysts have been used for the chemoselective hydrogenation of the heterocyclic ring in quinoline and its derivatives, leaving other functional groups like ketones and olefins intact. acs.org In this system, the quinoline substrate itself is proposed to facilitate the heterolytic activation of H₂ at the interface between the gold nanoparticle and the support. acs.org

Methanol-to-Hydrocarbons (MTH): While not directly involving this compound, the transformation of methanol (B129727) to hydrocarbons is often catalyzed by zeolites. oaepublish.com The product distribution in these reactions is governed by a dual-cycle mechanism involving both olefin-based and aromatic-based pathways. oaepublish.com The principles of shaping selectivity learned from these systems can be applied to other hydrocarbon transformations.

CO₂ to Hydrocarbons: The conversion of carbon dioxide into valuable hydrocarbons is a major goal in sustainable chemistry. frontiersin.org This transformation often uses bifunctional catalysts, for example, combining a metal oxide for CO₂ reduction to methanol or CO (via the reverse water-gas shift reaction) with a zeolite for subsequent C-C bond formation. rsc.orgfrontiersin.org Iron-based catalysts are common for this Fischer-Tropsch type synthesis. frontiersin.org The design principles of these multifunctional systems are relevant for developing advanced quinoline-based catalysts for complex transformations.

Development of Polymeric or Heterogeneous Catalytic Systems Incorporating Quinoline Moieties

A significant advance in catalysis is the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture and the potential for recycling and reuse. researchgate.netrsc.org

Quinoline-based catalysts, including those derived from this compound, are well-suited for immobilization.

Polymer-Supported Catalysts: Quinoline derivatives can be incorporated into polymeric matrices. For example, tungstophosphoric acid has been included in a polyacrylamide matrix to create a recyclable catalyst for Friedländer quinoline synthesis. conicet.gov.ar This heterogeneous catalyst was reused multiple times without a significant loss of efficiency. conicet.gov.ar Similarly, chiral cobalt catalysts have been supported on porous organic polymers (POPs) for enantioselective C-H activation reactions, showing high reactivity and enabling catalyst recycling. rsc.org

Inorganic Supports: Catalysts can be anchored to inorganic materials like silica (B1680970) or magnetic nanoparticles. researchgate.netjst.go.jp For example, magnetic nanoparticles functionalized with acidic groups have been used to catalyze the synthesis of polyhydroquinolines. jst.go.jp The magnetic core allows for simple separation of the catalyst from the reaction medium using an external magnet.

The development of these supported systems is a key step toward more sustainable and industrially viable chemical processes. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Quinoline-Based Catalytic Systems

| Feature | Homogeneous Systems | Heterogeneous Systems |

|---|---|---|

| Catalyst State | Dissolved in the reaction medium | Solid phase, insoluble in the reaction medium |

| Activity/Selectivity | Often higher due to well-defined active sites | Can be lower due to mass transfer limitations or altered active sites |

| Catalyst Separation | Difficult; often requires extraction or distillation | Easy; filtration or decantation |

| Recyclability | Generally not recyclable | Typically recyclable and reusable |

| Catalyst Leaching | Not applicable | Potential for the active species to leach into the solution |

| Industrial Application | Limited by separation and cost issues | Preferred for continuous flow processes and large-scale production |

Computational and Theoretical Chemistry Studies of 2 Quinolinebutanol

Molecular Docking and Ligand-Target Interaction Analysis